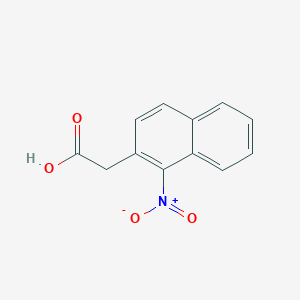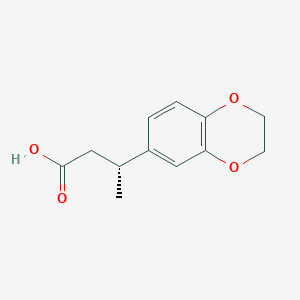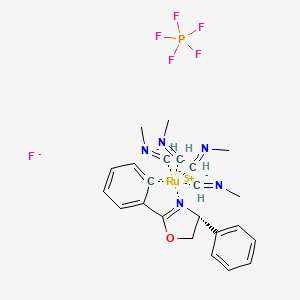
N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride” is a complex organometallic compound that features a combination of nitrogen, phosphorus, oxygen, and ruthenium elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, each requiring precise control of reaction conditions. The preparation might start with the synthesis of individual components such as N-methylmethanimine, pentafluoro-λ5-phosphane, and (4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole. These components are then combined under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands around the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of ruthenium, while substitution reactions could result in different ligand configurations.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a catalyst in various organic reactions due to the presence of the ruthenium center.
Biology
In biology, it might be explored for its potential interactions with biological molecules, possibly serving as a probe or a therapeutic agent.
Medicine
In medicine, the compound could be investigated for its potential use in drug development, particularly in targeting specific pathways or molecular targets.
Industry
In industry, this compound might find applications in materials science, particularly in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions at the molecular level. The ruthenium center could interact with various molecular targets, potentially altering their function. The specific pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other organometallic complexes with ruthenium centers, such as ruthenium(II) tris(bipyridine) complexes.
Uniqueness
What sets this compound apart is the specific combination of ligands and the unique structural properties that arise from this combination
Properties
Molecular Formula |
C23H28F6N5OPRu- |
|---|---|
Molecular Weight |
636.5 g/mol |
IUPAC Name |
N-methylmethanimine;pentafluoro-λ5-phosphane;(4R)-4-phenyl-2-phenyl-4,5-dihydro-1,3-oxazole;ruthenium(5+);fluoride |
InChI |
InChI=1S/C15H12NO.4C2H4N.F5P.FH.Ru/c1-3-7-12(8-4-1)14-11-17-15(16-14)13-9-5-2-6-10-13;4*1-3-2;1-6(2,3,4)5;;/h1-9,14H,11H2;4*1H,2H3;;1H;/q5*-1;;;+5/p-1/t14-;;;;;;;/m0......./s1 |
InChI Key |
CGPTUIFQEOPKFO-WHVLBGNBSA-M |
Isomeric SMILES |
CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1[C@H](N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |
Canonical SMILES |
CN=[CH-].CN=[CH-].CN=[CH-].CN=[CH-].C1C(N=C(O1)C2=CC=CC=[C-]2)C3=CC=CC=C3.[F-].FP(F)(F)(F)F.[Ru+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12305741.png)
![4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12305759.png)
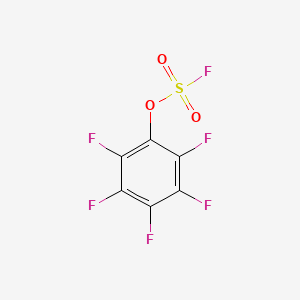

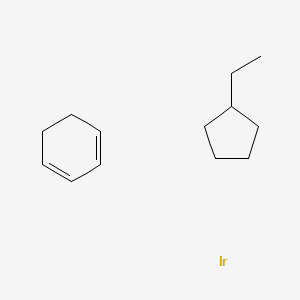
![N-[2-[2-iodo-3-[1-[(2,4,6-trimethylbenzoyl)amino]propan-2-yloxy]phenoxy]propyl]-2,4,6-trimethylbenzamide](/img/structure/B12305776.png)
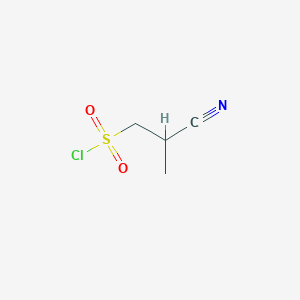
![2,3,4,5,6-Pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate](/img/structure/B12305785.png)
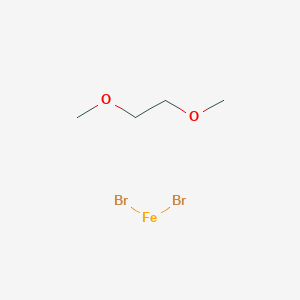
![rac-2-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride, cis](/img/structure/B12305800.png)
